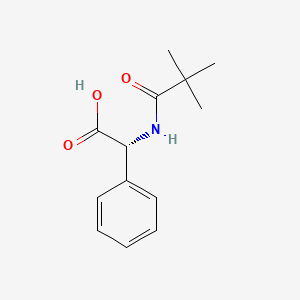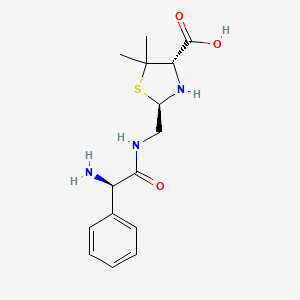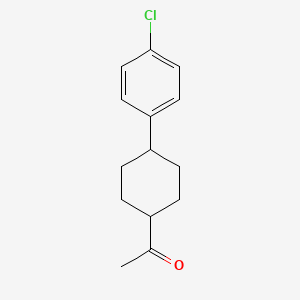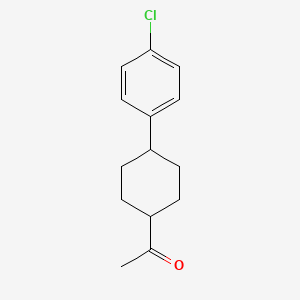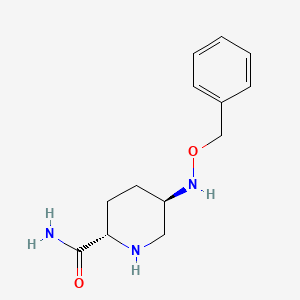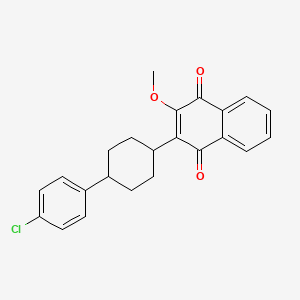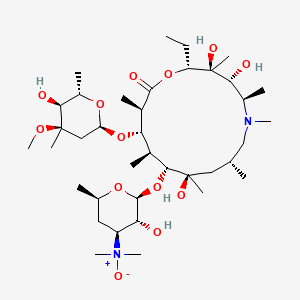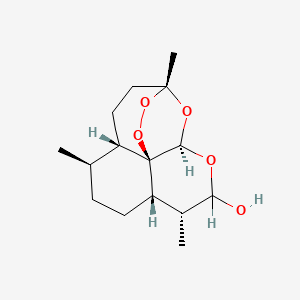
Artenimol
Übersicht
Beschreibung
Artemisia annua. Artenimol wird hauptsächlich als Antimalariamittel eingesetzt und ist der aktive Metabolit mehrerer Artemisinin-basierter Medikamente, darunter Artemether und Artesunat . Es ist weithin für seine Wirksamkeit bei der Behandlung unkomplizierter Plasmodium falciparum-Infektionen anerkannt .
Wissenschaftliche Forschungsanwendungen
Artenimol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer Artemisinin-Derivate verwendet.
Biologie: this compound wird auf seine Auswirkungen auf verschiedene biologische Pfade untersucht, insbesondere auf solche, die mit Malaria zusammenhängen.
Medizin: Neben seinen antimalariellen Eigenschaften wird this compound wegen seiner Fähigkeit, oxidativen Stress in Krebszellen zu induzieren, für seine potenzielle Anwendung in der Krebstherapie untersucht
Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Antimalariamitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Spaltung von Endoperoxidbrücken durch Eisen, wodurch freie Radikale entstehen, die biologische Makromoleküle schädigen und oxidativen Stress in den Zellen des Malariaparasiten verursachen . Dieser oxidative Stress führt zum Tod des Parasiten. This compound zielt auf die Häm-Gruppen im Parasiten ab, die reich an Eisen sind, was die Spaltung der Endoperoxidbrücke erleichtert .
Wirkmechanismus
Target of Action
Artenimol, also known as Dihydroartemisinin, is primarily targeted against the Plasmodium falciparum , the parasite responsible for causing malaria. The compound’s action is thought to be mediated through the formation of a reactive carbon radical intermediate, which kills P. falciparum through alkylation of a wide array of proteins .
Mode of Action
Artemisinins, including this compound, are thought to act via a common mechanism . The proposed mechanism of action involves cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite .
Biochemical Pathways
This compound is believed to bind to haem produced by the parasite’s haem biosynthesis pathway during the early ring stage of the parasite’s life cycle . In later stages, artemisinins likely bind to haem released by haemoglobin digestion . The activation of this compound leads to multiple signaling pathways such as ROS generation, promiscuous protein alkylation, and DNA damage that affect multiple pathways and cellular functions leading to cancer cell death .
Pharmacokinetics
This compound exhibits a short half-life and is characterized by rapid action . It is converted primarily to the bioactive metabolite this compound after either parenteral or gastrointestinal administration . The rate of conversion varies with the route of administration, but the processes need to be characterized further, including the relative contribution of pH and enzymes in tissues, blood, and liver . The oral bioavailability of this compound in animals ranges approximately between 19 and 35% .
Result of Action
The main action of this compound seems to be directed toward stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species (ROS) . It has been shown to have inhibitory effects against various cancers including pancreatic, osteosarcoma, lung, colon, melanoma, breast, ovarian, prostate, central nervous system, lymphoma, leukemia, and renal .
Action Environment
The yield of this compound can be influenced by environmental conditions and field management practices . The use of fertilizer compounds can also affect the this compound content . Moreover, the emergence of this compound’s nano-based formulations in combination with chemodrugs to enhance drug bioavailability and targeting as well as immunotherapy is also being reviewed .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Artenimol is thought to form a reactive carbon radical intermediate which kills P. falciparum through alkylation of a wide array of proteins . It interacts with various enzymes, proteins, and other biomolecules, causing oxidative stress in the cells of the parasite .
Cellular Effects
This compound has been shown to have anti-cancer properties, stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species . It also exhibits immunosuppressive and anti-inflammatory effects .
Molecular Mechanism
The proposed mechanism of action of this compound involves cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . This reaction is facilitated by the high concentration of free iron in cancer cells .
Vorbereitungsmethoden
Artenimol wird durch Reduktion von Artemisinin synthetisiert. Der Prozess beinhaltet die Verwendung von Natriumborhydrid (NaBH4) als Reduktionsmittel in einer Ethanol-Lösung. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, was zur Bildung von Dihydroartemisinin führt . Industrielle Produktionsverfahren umfassen häufig semisynthetische Wege, bei denen Artemisinin zuerst aus Artemisia annua extrahiert und dann chemisch modifiziert wird, um this compound zu erzeugen .
Analyse Chemischer Reaktionen
Artenimol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Artemisinin-Derivate zu bilden.
Reduktion: Die Reduktion von Artemisinin zu this compound ist eine gängige Reaktion.
Substitution: this compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumborhydrid für die Reduktion und Wasserstoffperoxid für die Oxidation . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise andere Artemisinin-Derivate, die die Antimalaria-Eigenschaften der Stammverbindung behalten .
Vergleich Mit ähnlichen Verbindungen
Artenimol wird mit anderen Artemisinin-Derivaten verglichen, wie z. B.:
- Artemether
- Artesunat
- Artemisinin
This compound ist aufgrund seiner hohen Bioverfügbarkeit und schnellen Wirkung gegen Malariaparasiten einzigartig . Während Artemether und Artesunat ebenfalls wirksame Antimalariamittel sind, wird this compound oft wegen seiner Fähigkeit, die Parasitenlast schnell zu reduzieren, bevorzugt .
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71939-50-9 | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



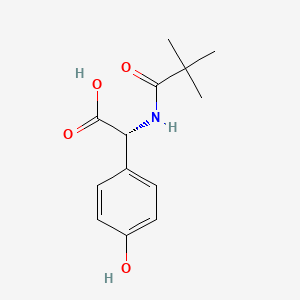
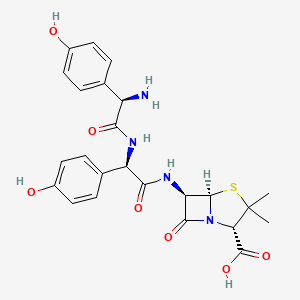
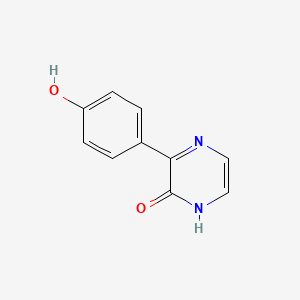
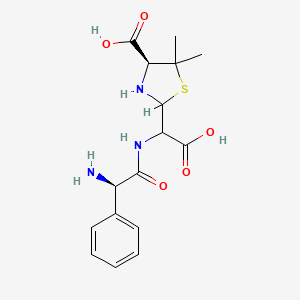
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
